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molecular formula C5H6ClN3 B1314625 5-Chloro-2-hydrazinylpyridine CAS No. 27032-63-9

5-Chloro-2-hydrazinylpyridine

Cat. No. B1314625
M. Wt: 143.57 g/mol
InChI Key: UXJYFOOFLZGBEK-UHFFFAOYSA-N
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Patent
US04622401

Procedure details

A mixture of 0.20 g. of sodium metal dissolved in 50 ml. of absolute ethanol, 5.0 g. of 3-chloro-6-hydrazinopyridine and 4.8 g. of crotononitrile is heated at reflux for 18 hours. The procedure of Example 5 is followed through the evaporation of the magnesium silicate filtrate to give a yellow gum. Trituration with hexane gives a yellow solid. The solid is dissolved in dichloromethane. This solution is concentrated by heating on a steam bath while adding hexane, then is cooled in a refrigerator to separate 3.3 g. of the product of the Example as pale yellow crystals, m.p. 168°-170° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Na].C(O)C.[Cl:5][C:6]1[CH:7]=[N:8][C:9]([NH:12][NH2:13])=[CH:10][CH:11]=1.[C:14](#[N:18])/[CH:15]=[CH:16]/[CH3:17]>ClCCl.CCCCCC>[NH2:18][C:14]1[CH2:15][CH:16]([CH3:17])[N:12]([C:9]2[CH:10]=[CH:11][C:6]([Cl:5])=[CH:7][N:8]=2)[N:13]=1 |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=NC(=CC1)NN
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C)#N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 0.20 g
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The procedure of Example 5 is followed through the evaporation of the magnesium silicate filtrate
CUSTOM
Type
CUSTOM
Details
to give a yellow gum
CONCENTRATION
Type
CONCENTRATION
Details
This solution is concentrated
TEMPERATURE
Type
TEMPERATURE
Details
by heating on a steam bath
ADDITION
Type
ADDITION
Details
while adding hexane
TEMPERATURE
Type
TEMPERATURE
Details
is cooled in a refrigerator
CUSTOM
Type
CUSTOM
Details
to separate 3.3 g

Outcomes

Product
Name
Type
Smiles
NC1=NN(C(C1)C)C1=NC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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